Home > Products > Screening Compounds P101855 > 3-Methylglutaconic acid
3-Methylglutaconic acid - 15649-56-6

3-Methylglutaconic acid

Catalog Number: EVT-1559509
CAS Number: 15649-56-6
Molecular Formula: C6H8O4
Molecular Weight: 144.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Methylglutaconic acid (3-MGA) is a branched-chain organic acid and an intermediate in the leucine degradation pathway as well as the mevalonate shunt. [] The mevalonate shunt links isoprenoid metabolism with mitochondrial acetyl-CoA metabolism. [] The accumulation of 3-MGA in the urine, termed 3-methylglutaconic aciduria, can be indicative of various metabolic disorders, many of which are related to mitochondrial dysfunction. [, ] There are different types of 3-methylglutaconic aciduria, each associated with mutations in specific genes and varying clinical presentations. [, , , , , , , , , , ] While 3-MGA is a metabolic byproduct, its use in other areas of scientific research is not extensively documented in the provided literature.

3-Methylglutaconyl-CoA

  • Compound Description: 3-Methylglutaconyl-CoA is a metabolic intermediate in the leucine degradation pathway. It is formed from 3-methylcrotonyl-CoA by the enzyme 3-methylcrotonyl-CoA carboxylase and is subsequently converted to 3-hydroxy-3-methylglutaryl-CoA by 3-methylglutaconyl-CoA hydratase. [, , , , ]
  • Relevance: 3-Methylglutaconyl-CoA is the direct precursor of 3-methylglutaconic acid in the leucine degradation pathway. Deficiency of 3-methylglutaconyl-CoA hydratase leads to the accumulation of both 3-methylglutaconyl-CoA and 3-methylglutaconic acid, which is characteristic of 3-Methylglutaconic aciduria type I. [, , , , ]

3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA)

  • Compound Description: HMG-CoA is a key metabolic intermediate involved in both cholesterol synthesis and ketogenesis. It is formed from acetoacetyl-CoA and acetyl-CoA by the enzyme HMG-CoA synthase. In the leucine degradation pathway, HMG-CoA is formed from 3-methylglutaconyl-CoA by the action of 3-methylglutaconyl-CoA hydratase. [, , , , ]
  • Relevance: HMG-CoA is the direct product of the reaction catalyzed by 3-methylglutaconyl-CoA hydratase, the enzyme deficient in 3-Methylglutaconic aciduria type I. A deficiency of this enzyme leads to the accumulation of 3-methylglutaconic acid and a decrease in HMG-CoA levels, potentially impacting both leucine metabolism and ketogenesis. [, , , , ]

3-Hydroxyisovaleric acid

  • Compound Description: 3-Hydroxyisovaleric acid is a metabolic intermediate in the leucine degradation pathway. It is formed by the degradation of 3-hydroxy-3-methylglutaryl-CoA. [, , , , , ]
  • Relevance: Along with 3-methylglutaconic acid and 3-methylglutaric acid, elevated urinary 3-hydroxyisovaleric acid is a characteristic biochemical finding in patients with 3-Methylglutaconic aciduria type I. This accumulation is a direct result of the metabolic block at 3-methylglutaconyl-CoA hydratase, leading to a buildup of upstream metabolites in the leucine degradation pathway. [, , , , , ]

3-Methylglutaric acid

  • Compound Description: 3-Methylglutaric acid is a dicarboxylic acid and a metabolic intermediate in the leucine degradation pathway. It is formed from 3-hydroxy-3-methylglutaryl-CoA. [, , , , , ]
  • Relevance: Like 3-hydroxyisovaleric acid, elevated urinary 3-methylglutaric acid, along with 3-methylglutaconic acid, is a key diagnostic marker for 3-Methylglutaconic aciduria. The accumulation of these metabolites upstream of the 3-methylglutaconyl-CoA hydratase enzyme deficiency confirms the blockage in the leucine catabolic pathway. [, , , , , ]

3-Hydroxy-3-methylglutaric acid

  • Compound Description: 3-Hydroxy-3-methylglutaric acid is a metabolic intermediate in the leucine degradation pathway. It is formed from 3-methylglutaconyl-CoA by the enzyme 3-methylglutaconyl-CoA hydratase. [, , ]
  • Relevance: An accumulation of 3-hydroxy-3-methylglutaric acid, in addition to 3-methylglutaconic acid, is indicative of 3-hydroxy-3-methylglutaryl-CoA lyase deficiency, a distinct metabolic disorder. This differentiation is crucial for accurate diagnosis and treatment. [, , ]

Lactic acid

  • Compound Description: Lactic acid is a product of anaerobic glucose metabolism. It accumulates when tissues are not receiving enough oxygen or are unable to utilize oxygen efficiently. [, , , ]
  • Relevance: Elevated lactic acid levels are a common finding in mitochondrial disorders, including some forms of 3-methylglutaconic aciduria. This suggests impaired oxidative phosphorylation and a shift towards anaerobic metabolism. [, , , ]

Cardiolipin

  • Compound Description: Cardiolipin is a phospholipid found almost exclusively in the inner mitochondrial membrane, where it is essential for optimal function of the electron transport chain and other mitochondrial processes. [, , ]
  • Relevance: Deficiency of cardiolipin is a hallmark feature of Barth syndrome, which is caused by mutations in the TAZ gene. Barth syndrome is frequently associated with 3-methylglutaconic aciduria, indicating a link between cardiolipin metabolism and the leucine degradation pathway. [, , ]

Monolysocardiolipin

  • Compound Description: Monolysocardiolipin is a breakdown product of cardiolipin. Its levels increase when cardiolipin synthesis or remodeling is impaired. [, ]
  • Relevance: Elevated monolysocardiolipin levels, along with decreased cardiolipin, are characteristic biochemical findings in Barth syndrome, which is often associated with 3-methylglutaconic aciduria. This suggests a shared underlying mechanism affecting both cardiolipin metabolism and leucine degradation. [, ]
Overview

3-Methylglutaconic acid is an organic compound that plays a significant role in human metabolism, particularly in the degradation of the amino acid leucine. It is classified as a dicarboxylic acid and is notable for its involvement in metabolic disorders, specifically 3-methylglutaconic aciduria. This condition is characterized by elevated levels of 3-methylglutaconic acid in urine, often linked to mitochondrial dysfunction and various inborn errors of metabolism.

Source and Classification

3-Methylglutaconic acid is primarily derived from the catabolism of leucine, a branched-chain amino acid. It is classified under organic acids and more specifically as a dicarboxylic acid due to the presence of two carboxyl functional groups in its molecular structure. The compound can also be associated with metabolic pathways involving acetyl-CoA and is involved in the mevalonate pathway, linking it to cholesterol biosynthesis .

Synthesis Analysis

Methods

Technical Details

The synthesis typically begins with the condensation of ethyl acetoacetate, leading to the formation of intermediates that undergo further transformations. The reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular formula for 3-methylglutaconic acid is C6H8O4C_6H_8O_4. Its structure features a branched-chain configuration with two carboxylic acid groups at either end of the carbon chain.

Data

  • Molecular Weight: 160.13 g/mol
  • Structural Formula: The compound can be represented as follows:
HOOC CH C CH 3 COOH\text{HOOC CH C CH 3 COOH}

This structure illustrates the presence of both double bonds and carboxylic functional groups, which are essential for its reactivity and biological function .

Chemical Reactions Analysis

Reactions

3-Methylglutaconic acid participates in various biochemical reactions, particularly those related to amino acid metabolism. It is produced through the thioester cleavage of 3-methylglutaconyl CoA, an intermediate formed during leucine degradation.

Technical Details

The enzyme responsible for this conversion is acyl-CoA thioesterase, which hydrolyzes the thioester bond to release 3-methylglutaconic acid and coenzyme A. This reaction is crucial in regulating levels of metabolites within cells and can influence energy metabolism pathways .

Mechanism of Action

Process

The mechanism by which 3-methylglutaconic acid exerts its effects involves its role as an intermediate in metabolic pathways. When leucine is catabolized, it forms several intermediates including 3-methylcrotonyl CoA, which is subsequently carboxylated to produce 3-methylglutaconyl CoA. Under conditions where mitochondrial function is impaired, this compound accumulates and is converted to 3-methylglutaconic acid via thioester hydrolysis .

Data

Research indicates that this metabolic pathway can become dysregulated in certain genetic disorders, leading to elevated levels of 3-methylglutaconic acid and associated clinical symptoms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless or pale yellow liquid.
  • Solubility: Soluble in water due to its polar carboxylic acid groups.

Chemical Properties

  • pKa Values: The acidic dissociation constants are relevant for understanding its behavior in biological systems.
  • Reactivity: It can participate in various condensation reactions and may act as a substrate for enzymatic reactions involved in metabolism.

Relevant data on these properties can be found in chemical databases such as the Human Metabolome Database .

Applications

Scientific Uses

3-Methylglutaconic acid has garnered attention as a biomarker for certain metabolic disorders. Its measurement in urine samples can aid in diagnosing conditions associated with mitochondrial dysfunction. Furthermore, understanding its metabolic pathways may provide insights into therapeutic strategies for managing related disorders .

Biochemical Foundations of 3-Methylglutaconic Acid Metabolism

Structural Characterization and Isomer Dynamics of 3-Methylglutaconic Acid

3-Methylglutaconic acid (3-MGA, C₆H₈O₄) is an unsaturated dicarboxylic acid featuring a methyl-substituted pentenedioic acid structure. Its core consists of a six-carbon chain with a methyl group (-CH₃) at the C3 position and conjugated double bond between C2 and C3 atoms, creating the potential for geometric isomerism (E and Z configurations). Biologically, only the trans (E) diastereomer of 3-methylglutaconyl-CoA is generated enzymatically, whether via the leucine degradation pathway or the acetyl-CoA diversion pathway [2] [9].

The instability of free trans-3-MGA drives spontaneous isomerization. Nuclear magnetic resonance (NMR) spectroscopy reveals that incubation of pure trans-3-MGA at physiological temperature (37°C) induces time-dependent isomerization to the cis (Z) isomer. Molecular modeling indicates the cis isomer is thermodynamically favored by approximately 4 kJ/mol due to reduced steric strain [2] [5]. This isomerization occurs via π-electron delocalization enabling C2-C3 bond rotation, forming a resonance-stabilized intermediate. Under conditions mimicking gas chromatography-mass spectrometry (GC-MS) derivatization (elevated temperature, acidic pH), isomerization accelerates significantly [5].

Consequently, urinary 3-MGA exists as a mixture of isomers. In primary 3-MGA-uria (AUH deficiency), the urinary cis:trans ratio is typically ~2:1. In secondary 3-MGA-urias (mitochondrial disorders), the ratio approaches ~1:1. This difference likely reflects distinct biochemical origins and tissue-specific metabolic environments influencing isomerization kinetics [4] [5].

Table 1: Isomer Characteristics of 3-Methylglutaconic Acid

Propertytrans (E) Isomercis (Z) Isomer
Biological Precursortrans-3-Methylglutaconyl-CoANone (non-enzymatic product)
Relative Thermodynamic StabilityHigher energy stateLower energy state (ΔG ≈ -4 kJ/mol)
Typical Urinary Ratio in Primary 3-MGA-uria1 part2 parts
Typical Urinary Ratio in Secondary 3-MGA-uria1 part1 part
Primary Formation MechanismEnzymatic (Hydratase reverse reaction/Acetyl-CoA diversion)Non-enzymatic isomerization

Leucine Catabolic Pathway: Role of 3-Methylglutaconyl-CoA Hydratase (3-MGH)

Leucine catabolism occurs within the mitochondrial matrix and culminates in the production of acetyl-CoA and acetoacetate. A critical step involves the conversion of 3-methylglutaconyl-CoA (3-MGC-CoA) to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), catalyzed exclusively by 3-methylglutaconyl-CoA hydratase (3-MGH, EC 4.2.1.18), encoded by the AUH gene. This enzyme, a member of the enoyl-CoA hydratase superfamily, specifically hydrates the trans double bond of 3-MGC-CoA in a stereospecific manner, yielding (S)-HMG-CoA [1] [4] [6].

Deficiency of 3-MGH defines primary 3-MGA-uria (Type I, OMIM #250950). Mutations in AUH (located on chromosome 9q22.31) disrupt this catalytic step, causing accumulation of the upstream intermediates trans-3-MGC-CoA and 3-methylcrotonyl-CoA. Consequently:

  • trans-3-MGC-CoA undergoes thioester hydrolysis (likely via mitochondrial acyl-CoA thioesterases, ACOTs), releasing free trans-3-MGA.
  • 3-Methylcrotonyl-CoA is diverted via a side reaction catalyzed by crotonase (enoyl-CoA hydratase), forming 3-hydroxyisovaleryl-CoA (3HIV-CoA), which is hydrolyzed to 3-hydroxyisovaleric acid (3-HIVA).
  • Some trans-3-MGC-CoA undergoes reduction (via an unidentified mitochondrial reductase) forming 3-methylglutaryl-CoA (3-MG-CoA), subsequently hydrolyzed to 3-methylglutaric acid (3-MG) [4] [7] [8].

Diagnostic hallmarks of primary 3-MGA-uria include markedly elevated urinary trans- and cis-3-MGA, significant 3-HIVA, 3-MG, and a high 3-MGA/3-MG ratio (>20). Leucine loading dramatically increases excretion of these metabolites, confirming the block resides within leucine catabolism [4] [7].

Mitochondrial Dysfunction as a Driver of Secondary 3-MGA Accumulation

Secondary 3-MGA-urias encompass a clinically and genetically heterogeneous group of disorders unified by urinary 3-MGA excretion and mitochondrial dysfunction, without defects in leucine catabolic enzymes. These disorders include:

Table 2: Major Secondary 3-MGA-urias and Associated Mitochondrial Defects

Disorder (Type)Gene/DefectPrimary Mitochondrial DysfunctionCharacteristic Clinical Features
Barth Syndrome (Type II)TAZ (Xq28)Impaired cardiolipin remodeling, ETC instabilityDilated cardiomyopathy, neutropenia, myopathy
Costeff Syndrome (Type III)OPA3 (19q13.2)Unknown; altered mitochondrial morphologyOptic atrophy, movement disorders
MEGDEL Syndrome (Type IV)SERAC1 (6q25.3)Impaired phosphatidylglycerol remodelingDeafness, encephalopathy, Leigh-like syndrome
DCMA Syndrome (Type V)DNAJC19 (3q26.33)Impaired mitochondrial protein importDilated cardiomyopathy, cerebellar atrophy
TMEM70 deficiencyTMEM70 (8q21.11)Impaired ATP synthase assemblyHypertrophic cardiomyopathy, lactic acidosis

A common pathophysiological thread involves impaired oxidative phosphorylation (OXPHOS). Mutations disrupt crucial mitochondrial processes—cardiolipin remodeling (TAZ), membrane contact sites/phospholipid exchange (SERAC1), protein import (DNAJC19), or complex V assembly (TMEM70). This compromises electron transport chain (ETC) function or ATP synthesis, leading to:

  • NADH/NAD⁺ Ratio Increase: Impaired ETC flux reduces NAD⁺ regeneration, elevating the NADH/NAD⁺ ratio.
  • TCA Cycle Inhibition: High NADH levels inhibit key NAD⁺-dependent dehydrogenases (isocitrate dehydrogenase, α-ketoglutarate dehydrogenase), reducing acetyl-CoA oxidation via the TCA cycle.
  • Acetyl-CoA Accumulation: Reduced TCA cycle flux causes mitochondrial acetyl-CoA pools to expand, particularly in high-energy-demand tissues like cardiac and skeletal muscle [1] [3] [6].

This acetyl-CoA excess initiates the alternative "acetyl-CoA diversion pathway" culminating in 3-MGA production (detailed in section 1.4). Crucially, unlike primary 3-MGA-uria, secondary forms lack 3-HIVA (indicating no 3-methylcrotonyl-CoA accumulation) and show no response to leucine loading, confirming the leucine-independent origin [1] [3] [4].

Acetyl-CoA Flux and Alternative Biosynthetic Routes in Non-Leucine-Derived 3-MGA Production

When mitochondrial acetyl-CoA accumulates due to TCA cycle inhibition, it is diverted into a three-step pathway synthesizing trans-3-MGC-CoA de novo:

  • Condensation: Acetoacetyl-CoA thiolase (T2, EC 2.3.1.9) catalyzes the reversible condensation of two acetyl-CoA molecules to form acetoacetyl-CoA and free CoASH. T2, distinct from the broad-specificity thiolase (T1) of β-oxidation, is highly expressed in non-hepatic tissues like brain, heart, and muscle and functions primarily in ketone body metabolism [1] [6].
  • HMG-CoA Synthesis: Mitochondrial HMG-CoA synthase 2 (absent in liver cytosol where HMGCS1 functions in ketogenesis) condenses acetoacetyl-CoA with another acetyl-CoA molecule, forming (S)-HMG-CoA.
  • Dehydration: The accumulated (S)-HMG-CoA is dehydrated by 3-MGH (AUH) acting in reverse of its physiological direction in leucine catabolism. This reaction is thermodynamically and kinetically feasible under conditions of high HMG-CoA concentration and altered mitochondrial milieu (e.g., elevated NADH, low CoASH) [1] [3] [6].

The resulting trans-3-MGC-CoA faces a metabolic dead end:

  • It cannot proceed up the leucine pathway because the preceding enzyme, 3-methylcrotonyl-CoA carboxylase (3MCC), catalyzes an essentially irreversible carboxylation reaction.
  • Consequently, trans-3-MGC-CoA undergoes hydrolysis by mitochondrial acyl-CoA thioesterases (ACOTs), releasing free trans-3-MGA, which isomerizes and is excreted [1] [3] [8].

Biological precedent for this pathway exists in microorganisms like Ustilago maydis, which synthesizes trans-3-MGC-CoA from acetyl-CoA via T2 and HMGCS for incorporation into the siderophore ferrichrome A [3]. This conserved biochemical route acts as an overflow mechanism for acetyl-CoA when its primary oxidative pathway (TCA cycle) is impaired, explaining 3-MGA's emergence as a biomarker of mitochondrial dysfunction across diverse disorders.

Mevalonate Shunt Hypothesis: Interplay with Sterol and Isoprenoid Metabolism

An alternative hypothesis proposed to explain 3-MGA excretion in Barth Syndrome (characterized by 3-MGA-uria and often hypocholesterolemia) is the "mevalonate shunt." This model posits that defects in sterol biosynthesis (e.g., due to low cholesterol in BTHS) or accumulation of isoprenoid precursors (e.g., in Smith-Lemli-Opitz syndrome, SLO) lead to shunting of mevalonate pathway intermediates. Specifically:

  • Dimethylallyl pyrophosphate (DMAPP) is dephosphorylated to dimethylallyl alcohol.
  • This alcohol is oxidized to 3-methylcrotonic acid.
  • 3-Methylcrotonic acid is activated to 3-methylcrotonyl-CoA within mitochondria.
  • 3-Methylcrotonyl-CoA then enters the leucine degradation pathway, undergoing carboxylation by 3MCC to form trans-3-MGC-CoA, which is hydrolyzed to 3-MGA [4] [9].

However, significant evidence challenges this model:

  • Lack of 3-HIVA: If 3-methylcrotonyl-CoA entered mitochondria and accumulated, significant 3-HIVA should be produced via crotonase, as occurs in primary 3MCC deficiency. This is notably absent in secondary 3-MGA-urias like BTHS [1] [9].
  • No Leucine Response: Urinary 3-MGA excretion in secondary 3-MGA-urias is unaltered by leucine loading, inconsistent with 3-MGA originating from the leucine pathway [4] [7].
  • Contradictory Data in SLO: Although SLO involves defective cholesterol synthesis and accumulates isoprenoid precursors, significant 3-MGA excretion is not a consistent feature, and plasma 3-MGA levels correlate weakly only in SLO patients with extremely low cholesterol [4].
  • Mitochondrial vs. Cytosolic Compartmentalization: The mevalonate pathway enzymes generating DMAPP are cytosolic. No specific mitochondrial transporters for these intermediates or the required phosphatase/alcohol dehydrogenase activities have been convincingly demonstrated to facilitate this shunt into mitochondria [3] [9].
  • Enzymatic Barriers: Even if 3-methylcrotonyl-CoA formed in mitochondria, it should be efficiently carboxylated by 3MCC to trans-3-MGC-CoA and then hydrated by functional AUH to HMG-CoA, proceeding towards acetyl-CoA and acetoacetate – not accumulating as 3-MGA [1] [6].

Therefore, while the mevalonate shunt might contribute minimally under specific circumstances (e.g., massive accumulation of isoprenoid precursors in severe SLO), the acetyl-CoA diversion pathway provides a more parsimonious and experimentally supported explanation for 3-MGA accumulation in the vast majority of secondary 3-MGA-urias, directly linking it to impaired mitochondrial acetyl-CoA oxidation [3] [6] [9].

Properties

CAS Number

15649-56-6

Product Name

3-Methylglutaconic acid

IUPAC Name

(Z)-3-methylpent-2-enedioic acid

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

InChI

InChI=1S/C6H8O4/c1-4(2-5(7)8)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2-

InChI Key

WKRBKYFIJPGYQC-RQOWECAXSA-N

SMILES

CC(=CC(=O)O)CC(=O)O

Synonyms

3-methylglutaconic acid

Canonical SMILES

CC(=CC(=O)O)CC(=O)O

Isomeric SMILES

C/C(=C/C(=O)O)/CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.